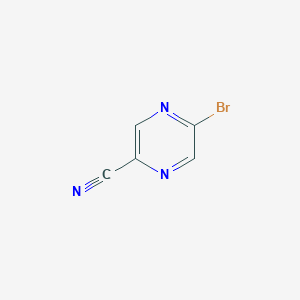

5-Bromopyrazine-2-carbonitrile

概要

説明

5-Bromopyrazine-2-carbonitrile: is a chemical compound with the molecular formula C5H2BrN3 and a molecular weight of 183.99 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromopyrazine-2-carbonitrile involves the bromination of pyrazine-2-carbonitrile. This can be achieved by reacting pyrazine-2-carbonitrile with a brominating agent such as copper(II) bromide and t-butylnitrite in acetonitrile at 60°C for 1 hour .

Industrial Production Methods: Industrial production methods for this compound typically involve similar bromination reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 5-Bromopyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.

Oxidation Products: Oxidation can lead to the formation of pyrazine-2-carboxylic acid derivatives.

Reduction Products: Reduction typically yields pyrazine-2-methanamine derivatives.

科学的研究の応用

Chemistry: 5-Bromopyrazine-2-carbonitrile is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of brominated heterocycles on biological systems. It is also used in the development of bioactive molecules and enzyme inhibitors .

Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is particularly valuable in the development of drugs targeting specific enzymes and receptors .

Industry: In the agrochemical industry, this compound is used to synthesize herbicides, fungicides, and insecticides. Its versatility makes it a valuable component in the development of new agrochemical products .

作用機序

The mechanism of action of 5-Bromopyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. The bromine and carbonitrile groups can form specific interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

類似化合物との比較

5-Bromopyrimidine-2-carbonitrile (C5H2BrN3): Similar in structure but with a pyrimidine ring instead of a pyrazine ring.

5-Bromothiophene-2-carbonitrile (C5H2BrNS): Contains a thiophene ring instead of a pyrazine ring.

2-Amino-5-bromopyrazine (C4H4BrN3): Similar structure but with an amino group instead of a carbonitrile group.

Uniqueness: 5-Bromopyrazine-2-carbonitrile is unique due to its combination of bromine and carbonitrile groups on a pyrazine ring. This combination provides a versatile platform for further chemical modifications, making it a valuable building block in various fields of research and industry .

生物活性

5-Bromopyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a cyano group at the 2-position of the pyrazine ring. Its molecular formula is CHBrN, with a molar mass of approximately 188.00 g/mol. The compound appears as light yellow to brown crystals and is soluble in polar organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine atom enhances its reactivity, while the nitrile group can form covalent bonds with target proteins, potentially modulating their activity. This unique combination allows for versatile applications in drug development, particularly in targeting diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that compounds containing pyrazine moieties, including 5-bromopyrazine derivatives, showed potent activity against various bacterial strains (Table 1).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. A recent study demonstrated that it inhibits cell proliferation in several cancer cell lines (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.4 |

| HeLa (cervical cancer) | 12.1 |

| A549 (lung cancer) | 11.8 |

The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.

Study on Antiviral Activity

A notable study investigated the antiviral potential of pyrazine derivatives, including this compound, against Yellow Fever Virus (YFV). The results indicated that these compounds could significantly reduce viral replication in vitro, highlighting their potential as antiviral agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the pyrazine ring can significantly affect biological activity. For instance, substituting different halogens or functional groups on the pyrazine ring alters its binding affinity to target proteins.

特性

IUPAC Name |

5-bromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBNABIKZKTQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653322 | |

| Record name | 5-Bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221295-04-1 | |

| Record name | 5-Bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-cyanopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。